molecular formula C12H15BrN2O B1279487 4-Bromo-2-(4-methylpiperazino)benzaldehyde CAS No. 628326-12-5

4-Bromo-2-(4-methylpiperazino)benzaldehyde

Cat. No. B1279487
M. Wt: 283.16 g/mol
InChI Key: NIOICRGSDAAJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 4-Bromo-2-(4-methylpiperazino)benzaldehyde, is a chemical that appears to be related to various research areas, including organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, structural elucidation, and potential applications. These papers discuss related benzaldehydes, benzylpiperazines, and brominated aromatic compounds, which can offer a foundation for understanding the chemistry of 4-Bromo-2-(4-methylpiperazino)benzaldehyde.

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines , the condensation of hydrazides with aldehydes , and the use of bromination agents and initiators for the synthesis of brominated aromatic compounds . These methods could potentially be adapted for the synthesis of 4-Bromo-2-(4-methylpiperazino)benzaldehyde by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Structural elucidation techniques such as X-ray crystallography, NMR, and vibrational spectroscopy are commonly used to determine the molecular structure of compounds . These techniques could be employed to analyze the structure of 4-Bromo-2-(4-methylpiperazino)benzaldehyde, ensuring the correct identification of its molecular framework and the position of substituents.

Chemical Reactions Analysis

The chemical reactivity of brominated aromatic compounds is often explored through their ability to undergo further transformations. For instance, the synthesis of phthalazines from bromomethylbenzaldehydes and the formation of bromonium ylides in the synthesis of dihydroisoquinolines demonstrate the versatility of brominated intermediates in organic synthesis. These reactions could provide insights into the types of chemical reactions that 4-Bromo-2-(4-methylpiperazino)benzaldehyde might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For example, the crystal packing and hydrogen bonding patterns can affect the compound's solubility and melting point . Computational analyses, such as DFT calculations and HOMO-LUMO studies, can predict molecular properties and reactivity . These analyses could be applied to 4-Bromo-2-(4-methylpiperazino)benzaldehyde to predict its behavior in different environments and its potential as a synthetic intermediate or active pharmaceutical ingredient.

Scientific Research Applications

Structural and Vibrational Spectroscopy Studies

  • Synthesis and Structural Analysis : A study by Arunagiri et al. (2018) demonstrated the effective synthesis of a hydrazone Schiff base compound, utilizing a structural variant of 4-Bromo-2-(4-methylpiperazino)benzaldehyde. This research provides insights into the crystal structure and vibrational spectroscopic properties of the synthesized compound, contributing valuable information to the field of molecular structure analysis (Arunagiri et al., 2018).

Kinetic and Mechanism Investigations

  • Reaction Kinetics Study : Dehdab et al. (2014) investigated the reaction kinetics between 4-methyl-benzaldehyde, 4-bromoaniline (a compound closely related to 4-Bromo-2-(4-methylpiperazino)benzaldehyde), and methyl acetoacetate, using La(NO3)3.6H2O as a catalyst. This research contributes to the understanding of the reaction's overall order and the rate-determining step, which is crucial for developing more efficient synthetic processes (Dehdab et al., 2014).

Photolabile Protecting Group Research

  • Photoremovable Protecting Group Application : A study by Lu et al. (2003) illustrated the use of 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin as a photoremovable protecting group for aldehydes and ketones, demonstrating the potential application of brominated benzaldehyde derivatives in the field of photolabile protecting groups (Lu et al., 2003).

Synthesis of Substituted Benzaldehydes

  • Palladium-Catalyzed Synthesis : Research by Dubost et al. (2011) focused on the synthesis of substituted 2-bromobenzaldehydes using a selective palladium-catalyzed ortho-bromination. This technique is significant for the synthesis of various bromobenzaldehyde derivatives, including those related to 4-Bromo-2-(4-methylpiperazino)benzaldehyde (Dubost et al., 2011).

Antimicrobial and Anti-Inflammatory Properties

  • Biological Activity Studies : Ramadan (2010) synthesized benzaldehyde derivatives and evaluated their antimicrobial activity, suggesting potential biological applications of bromobenzaldehyde compounds. Similarly, Kim et al. (2016) investigated the effects of 5-bromo-2-hydroxy-4-methyl-benzaldehyde on inflammatory responses, highlighting the anti-inflammatory potential of bromobenzaldehyde derivatives (Ramadan, 2010); (Kim et al., 2016).

properties

IUPAC Name

4-bromo-2-(4-methylpiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-14-4-6-15(7-5-14)12-8-11(13)3-2-10(12)9-16/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOICRGSDAAJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459561
Record name 4-bromo-2-(4-methylpiperazino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(4-methylpiperazino)benzaldehyde

CAS RN

628326-12-5
Record name 4-bromo-2-(4-methylpiperazino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.